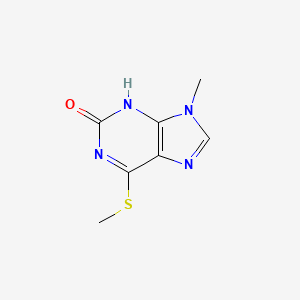![molecular formula C19H18O3 B14671755 Methyl [2-(naphthalen-1-yl)-6-oxocyclohex-1-en-1-yl]acetate CAS No. 40419-97-4](/img/structure/B14671755.png)
Methyl [2-(naphthalen-1-yl)-6-oxocyclohex-1-en-1-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [2-(naphthalen-1-yl)-6-oxocyclohex-1-en-1-yl]acetate is an organic compound characterized by its unique structure, which includes a naphthalene ring and a cyclohexenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [2-(naphthalen-1-yl)-6-oxocyclohex-1-en-1-yl]acetate typically involves the reaction of naphthalene derivatives with cyclohexenone under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then esterified to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl [2-(naphthalen-1-yl)-6-oxocyclohex-1-en-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl [2-(naphthalen-1-yl)-6-oxocyclohex-1-en-1-yl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl [2-(naphthalen-1-yl)-6-oxocyclohex-1-en-1-yl]acetate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(naphthalen-2-yl)acetate: Another naphthalene derivative with similar structural features.
Methyl 2-(naphthalen-2-yl)-2-(piperidin-2-yl)acetate: Contains a piperidine ring in addition to the naphthalene moiety.
Uniqueness
Methyl [2-(naphthalen-1-yl)-6-oxocyclohex-1-en-1-yl]acetate is unique due to its combination of a naphthalene ring and a cyclohexenone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
40419-97-4 |
|---|---|
Molecular Formula |
C19H18O3 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
methyl 2-(2-naphthalen-1-yl-6-oxocyclohexen-1-yl)acetate |
InChI |
InChI=1S/C19H18O3/c1-22-19(21)12-17-16(10-5-11-18(17)20)15-9-4-7-13-6-2-3-8-14(13)15/h2-4,6-9H,5,10-12H2,1H3 |
InChI Key |
OIMZTVAAOXEENR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=C(CCCC1=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


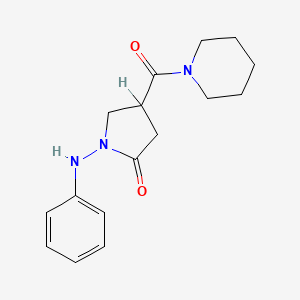
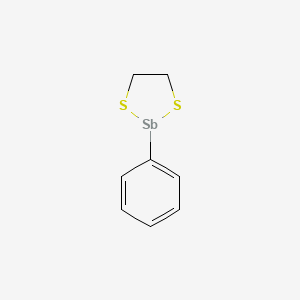
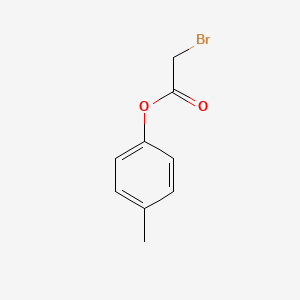
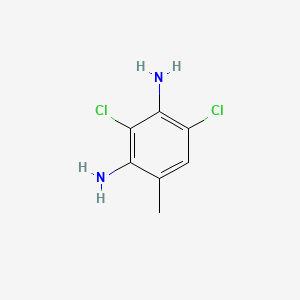
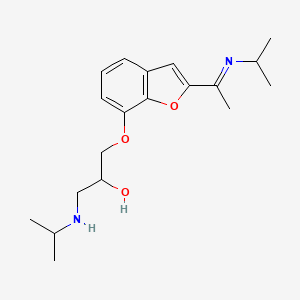
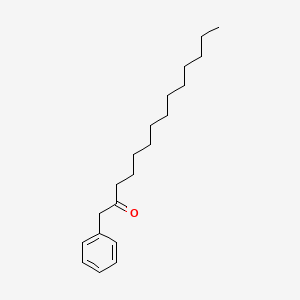
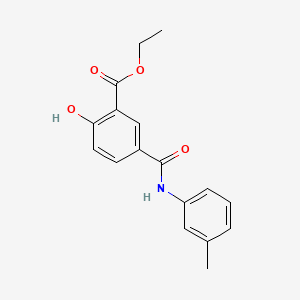
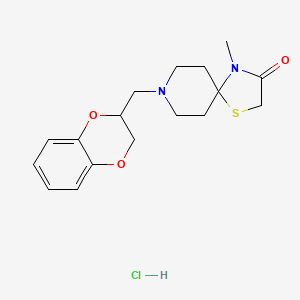
![(NE)-N-[(4,5-dibromo-1H-pyrrol-2-yl)methylidene]hydroxylamine](/img/structure/B14671730.png)

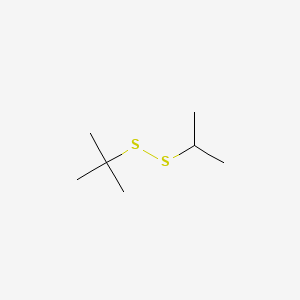
![Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, dimethyl ester](/img/structure/B14671743.png)
